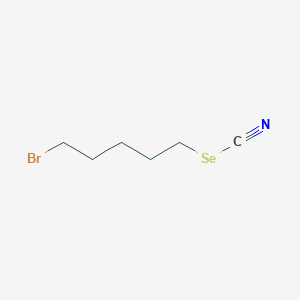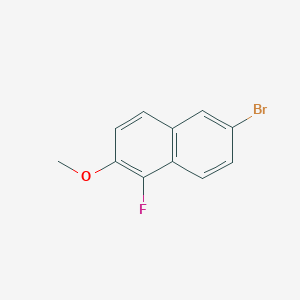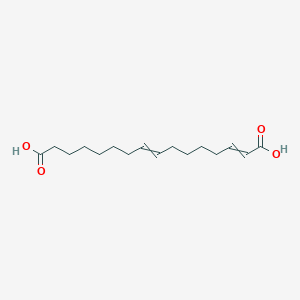
Hexadeca-2,8-dienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadeca-2,8-dienedioic acid is an organic compound belonging to the class of long-chain fatty acids. It is characterized by its aliphatic tail containing 16 carbon atoms and two double bonds located at the 2nd and 8th positions. This compound is known for its hydrophobic nature and relative neutrality .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexadeca-2,8-dienedioic acid can be synthesized through various methods. One notable method involves the homocyclomagnesiation reaction of O-containing 1,2-dienes. This three-step route yields the compound in approximately 43-46% . Another method involves the Heck-decarboxylate coupling procedure, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Heck-decarboxylate coupling procedure is particularly favored due to its broad substrate scope, good functional group tolerance, and late-stage derivatization of complex drug molecules .
Análisis De Reacciones Químicas
Types of Reactions: Hexadeca-2,8-dienedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Hexadeca-2,8-dienedioic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a useful diene building block in the synthesis of polyenes and other complex molecules.
Biology: The compound has shown promising anticancer activities in leukemia K562 and MV-4-11 cells.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of hexadeca-2,8-dienedioic acid involves its ability to act as a diene building block via the Heck-decarboxylate coupling procedure. The carboxylic group acts as a directing group, promoting the reaction and controlling regioselectivity
Comparación Con Compuestos Similares
Hexadeca-2,8-dienedioic acid can be compared with other similar compounds, such as:
- 1,12-Dodeca-4Z,8Z-dienedioic acid
- 1,14-Tetradeca-5Z,9Z-dienedioic acid
- 1,18-Octadeca-7Z,11Z-dienedioic acid
These compounds share similar structural features, such as the presence of double bonds and long aliphatic tails. this compound is unique due to its specific double bond positions and its ability to undergo the Heck-decarboxylate coupling procedure with high regioselectivity .
Propiedades
Número CAS |
393585-55-2 |
|---|---|
Fórmula molecular |
C16H26O4 |
Peso molecular |
282.37 g/mol |
Nombre IUPAC |
hexadeca-2,8-dienedioic acid |
InChI |
InChI=1S/C16H26O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-2,11,13H,3-10,12,14H2,(H,17,18)(H,19,20) |
Clave InChI |
RWWOLZXFOUVKFS-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(=O)O)CCC=CCCCCC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)
![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
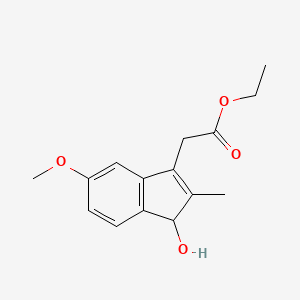
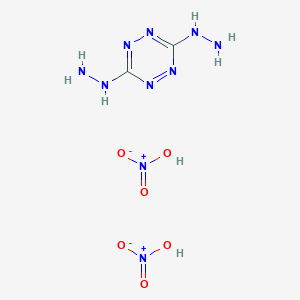

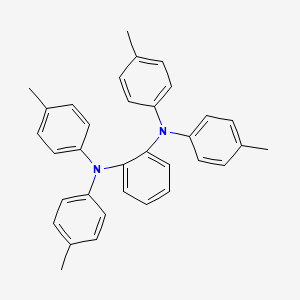
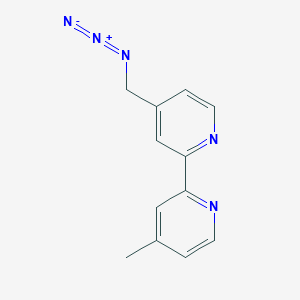
![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)

